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molecular formula C13H19NO4 B120977 (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate CAS No. 117977-19-2

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Cat. No. B120977
M. Wt: 253.29 g/mol
InChI Key: MCHZMEXSIPGEDJ-UHFFFAOYSA-N
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Patent
US05840910

Procedure details

20 ml of acetic anhydride was added to 760 mg (3.6 mmol) of 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide to carry out the reaction at 90° C. for one hour. The reaction mixture was distilled to remove the acetic anhydride, followed by the addition of a saturated aqueous solution of sodium hydrogencarbonate. The obtained mixture was extracted with chloroform. The extract was concentrated to obtain 700 mg of 2-acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine as a brown oil.
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][N+:10]([O-])=[C:9]([CH3:14])[C:8]=1[CH3:15].[C:16]([O:19]C(=O)C)(=[O:18])[CH3:17]>>[C:16]([O:19][CH2:14][C:9]1[C:8]([CH3:15])=[C:7]([O:6][CH2:5][CH2:4][CH2:3][O:2][CH3:1])[CH:12]=[CH:11][N:10]=1)(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
760 mg
Type
reactant
Smiles
COCCCOC1=C(C(=[N+](C=C1)[O-])C)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at 90° C. for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled
CUSTOM
Type
CUSTOM
Details
to remove the acetic anhydride
ADDITION
Type
ADDITION
Details
followed by the addition of a saturated aqueous solution of sodium hydrogencarbonate
EXTRACTION
Type
EXTRACTION
Details
The obtained mixture was extracted with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=NC=CC(=C1C)OCCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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